3-Chloro-5-(trifluoromethoxy)phenacyl bromide
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Overview
Description
3-Chloro-5-(trifluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H5BrClF3O2. It is known for its unique structure, which includes a trifluoromethoxy group and a phenacyl bromide moiety. This compound is used primarily in research settings and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 3-Chloro-5-(trifluoromethoxy)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure the selective bromination of the acetophenone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenacyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or THF.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
3-Chloro-5-(trifluoromethoxy)phenacyl bromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the preparation of specialized materials with unique properties.
Biological Studies: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromide group acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethoxy group imparts electron-withdrawing properties, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethoxy)benzaldehyde
- 3-Chloro-5-(trifluoromethoxy)benzoic acid
- 3-Chloro-5-(trifluoromethoxy)phenol
Uniqueness
3-Chloro-5-(trifluoromethoxy)phenacyl bromide is unique due to its combination of a phenacyl bromide moiety and a trifluoromethoxy group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
2-bromo-1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O2/c10-4-8(15)5-1-6(11)3-7(2-5)16-9(12,13)14/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETXUZFJAVNMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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